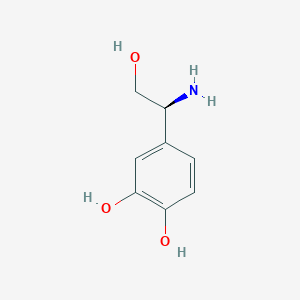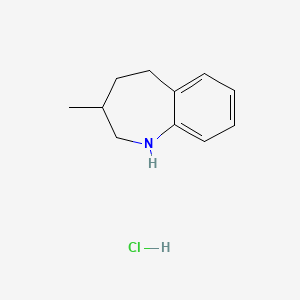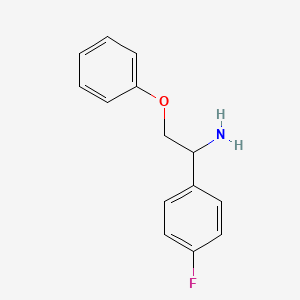![molecular formula C9H17NO B13565655 rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an octahydroisoindole ring system and a methanol functional group. The presence of chiral centers in its structure makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol typically involves the reduction of a precursor compound, such as an isoindole derivative. Common synthetic routes include:
Hydrogenation: Using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the precursor.
Reduction with Metal Hydrides: Employing reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated isoindole derivatives.
Substitution: Formation of halogenated isoindole derivatives.
Aplicaciones Científicas De Investigación
rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,7aR)-octahydro-1H-isoindol-3a-ylmethane
- (3aR,7aR)-octahydro-1H-isoindol-3a-ylmethanol acetate
- (3aR,7aR)-octahydro-1H-isoindol-3a-ylmethanol chloride
Uniqueness
rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol is unique due to its specific chiral centers and the presence of a methanol functional group, which imparts distinct chemical and biological properties compared to its analogs. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
[(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m1/s1 |
Clave InChI |
HKTBIXJIDRLJOD-BDAKNGLRSA-N |
SMILES isomérico |
C1CC[C@]2(CNC[C@H]2C1)CO |
SMILES canónico |
C1CCC2(CNCC2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)


